molecular formula C8H10O4 B146467 cis-4-Cyclohexene-1,2-dicarboxylic acid CAS No. 2305-26-2

cis-4-Cyclohexene-1,2-dicarboxylic acid

Cat. No.: B146467
CAS No.: 2305-26-2
M. Wt: 170.16 g/mol
InChI Key: ILUAAIDVFMVTAU-OLQVQODUSA-N
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Description

cis-4-Cyclohexene-1,2-dicarboxylic acid: is an organic compound with the molecular formula C8H10O4. It is a white crystalline solid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes a cyclohexene ring with two carboxylic acid groups in the cis configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing cis-4-Cyclohexene-1,2-dicarboxylic acid is through the Diels-Alder reaction. This reaction involves the combination of 1,3-butadiene and maleic anhydride to form cyclohexene-cis-1,2-dicarboxylic anhydride, which is then hydrolyzed to produce the desired acid .

Industrial Production Methods: In industrial settings, the Diels-Alder reaction is scaled up using large reactors and optimized conditions to ensure high yields and purity. The reaction is typically carried out at elevated temperatures and may involve the use of solvents such as xylene to facilitate the process .

Chemical Reactions Analysis

Types of Reactions: cis-4-Cyclohexene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include cyclohexene derivatives with modified functional groups, such as alcohols, ketones, and halides .

Scientific Research Applications

cis-4-Cyclohexene-1,2-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which cis-4-Cyclohexene-1,2-dicarboxylic acid exerts its effects involves its interaction with various molecular targets and pathways. The compound’s carboxylic acid groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes .

Comparison with Similar Compounds

  • cis-1,2,3,6-Tetrahydrophthalic anhydride
  • trans-4-Cyclohexene-1,2-dicarboxylic acid
  • 1,6-Dimethyl-4-Cyclohexene-1,2-dicarboxylic acid
  • 3,5-Dimethyl-1-Cyclohexene-1,2-dicarboxylic acid

Uniqueness: cis-4-Cyclohexene-1,2-dicarboxylic acid is unique due to its specific cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other similar compounds .

Properties

IUPAC Name

(1R,2S)-cyclohex-4-ene-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H,9,10)(H,11,12)/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUAAIDVFMVTAU-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]([C@@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883825
Record name 4-Cyclohexene-1,2-dicarboxylic acid, (1R,2S)-rel-
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Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305-26-2
Record name rel-(1R,2S)-4-Cyclohexene-1,2-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2305-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclohexene-1,2-dicarboxylic acid, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyclohexene-1,2-dicarboxylic acid, (1R,2S)-rel-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Cyclohexene-1,2-dicarboxylic acid, (1R,2S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-cyclohex-4-ene-1,2-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.250
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID, CIS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-4-Cyclohexene-1,2-dicarboxylic acid
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Reactant of Route 6
cis-4-Cyclohexene-1,2-dicarboxylic acid
Customer
Q & A

A: The molecular formula is C8H10O4, and its molecular weight is 170.16 g/mol. []

A: Researchers commonly employ techniques like Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 119Sn), and X-ray crystallography for structural analysis. [, , , ]

A: Yes, derivatives of this compound, particularly its bisimides, have been investigated for their use in the synthesis of polyimidourazoles, a class of polymers. []

A: While not a catalyst itself, its derivatives, like N(o-aryl)-imides, have been studied in Diels-Alder reactions with hexachlorocyclopentadiene, providing insights into the reaction kinetics. []

A: While the provided research papers do not explicitly mention computational studies on this compound, they highlight the use of Stewart-Brigleb models to understand the spatial structure and conformation of its derivatives. []

A: Studies on the bromination of 4-methyl-cis-4-cyclohexene-1,2-dicarboxylic acid and its anhydride provide insights into the stereochemical outcomes of these reactions, demonstrating the impact of structural modifications on reactivity. []

A: Research suggests that captan, a pesticide, degrades into cis-4-Cyclohexene-1,2-dicarboxylic acid under acidic conditions, highlighting the stability of this compound in such environments. []

A: Researchers utilize techniques like Gas Chromatography coupled with mass spectrometry (GC-MS) and High-performance liquid chromatography (HPLC) for the detection, quantification, and degradation studies of this compound and its related metabolites. []

A: Research on the degradation of captan during winemaking shows that it breaks down into this compound, which further transforms into tetrahydrophthalimide (THPI) due to the acidic conditions. This information suggests a potential pathway for the compound's degradation in the environment. []

A: A key milestone involves determining the structure of this compound. [] Further research explored its stereochemistry in reactions like the addition of hypobromous acid to its sodium salts and monoesters. [] The compound’s role in the synthesis of complex molecules like triorganotin complexes has also been investigated. []

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